

Introduction to Chloramine-T and its Role in Amination

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Chloramine-T hydrate

CAS No.: 7080-50-4

Cat. No.: S007035

[Get Quote](#)

Chloramine-T (CAT), the sodium salt of *N*-chloro-*p*-toluenesulfonamide, is a versatile, low-cost, and mild oxidizing agent widely used in organic synthesis [1] [2]. Its utility stems from its ability to act as a source of electrophilic nitrogen anions and halonium cations, making it suitable for various transformations, including cyclization and amination reactions, under acidic, neutral, or basic conditions [1] [2].

In the context of alkene functionalization, chloramine-T serves as a robust **nitrene source** [3]. When combined with a copper(I) catalyst, it enables the direct amination of C-H bonds activated by an adjacent ether oxygen, providing an efficient route to nitrogen-containing molecules [4] [5]. This protocol is particularly valuable for synthesizing hemiaminals from cyclic ethers and imines from acyclic ethers, which are key intermediates and pharmacophores in drug development [5].

Mechanism of Copper-Catalyzed Amination

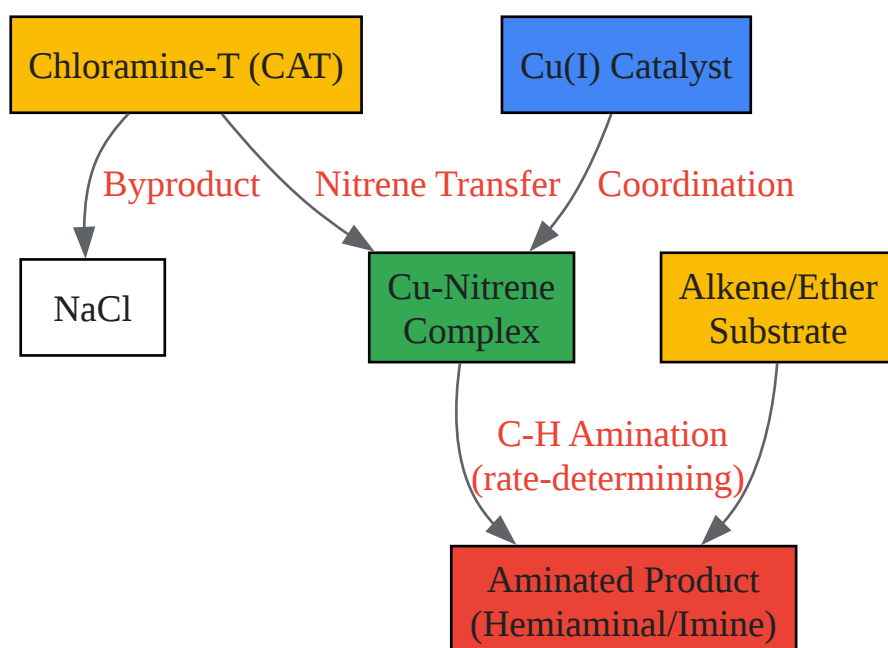
The amination proceeds via a **copper-nitrene pathway**. Computational studies suggest that the polarizable thioether of methionine has a lower HOMO-LUMO gap compared to other nucleophilic amino acids, making it susceptible to attack by electrophilic nitrene species [3]. The copper catalyst is crucial for facilitating a switch from an ionic mechanism—which can lead to undesired chlorination byproducts—to a nitrene transfer mechanism, suppressing side reactions and enhancing chemoselectivity [3].

The general mechanism involves:

- **In-situ Generation of Copper-Nitrene Complex:** Chloramine-T reacts with a Cu(I) salt to form a key copper-nitrene intermediate, releasing sodium chloride as a byproduct [3].

- **Nitrene Transfer:** This electrophilic nitrene complex then inserts into a C-H bond adjacent to an oxygen atom in ether substrates. Mechanistic studies are consistent with a concerted but asynchronous insertion into the C-H bond as the rate-determining step [5].
- **Product Formation:** For cyclic ethers, the hemiaminal products are typically stable and can be isolated. For acyclic ethers, these hemiaminals readily fragment with alcohol elimination to yield imines [5].

The following diagram illustrates the catalytic cycle for this transformation:



[Click to download full resolution via product page](#)

Substrate Scope and Applications

The copper-catalyzed amination using chloramine-T exhibits a broad substrate scope, enabling the synthesis of various nitrogen-containing compounds. The table below summarizes the key substrate classes and their respective outcomes.

Table 1: Substrate Scope for Copper-Catalyzed Amination with Chloramine-T

Substrate Class	Example Substrates	Product Formed	Notes & Yields
Cyclic Ethers	Tetrahydrofuran (THF), Tetrahydropyran	Stable hemiaminals [5]	Products are generally stable and can be isolated pure [5].
Acyclic Ethers	Dibutyl ether, Benzyl ethyl ether	Imines [5]	Hemiaminal intermediates fragment with elimination of alcohol [5].
Benzylic Substrates	Ethylbenzene derivatives	Benzylamine derivatives [5]	Stable amines are isolated when activation is remote through a conjugated system [5].
Unactivated Alkenes	<i>E/Z</i> alkenes, cyclic alkenes	1,2-Diamines [6]	Requires iodine catalyst and chloramine salts. Stereospecific, yielding <i>syn</i> - or <i>anti</i> -diamines [6].

This methodology has been extended to more complex transformations. For instance, using catalytic iodine instead of copper with chloramine-T and related reagents (e.g., chloramine-Ns) enables the **1,2-diamination of unactivated alkenes** [6]. This process is stereospecific, allowing access to both *syn*- and *anti*-1,2-diamines from *Z*- and *E*-alkenes, respectively, which are privileged structures in biologically active compounds and ligands [6].

Detailed Experimental Protocols

Standard Procedure: Copper(I)-Catalyzed Amination of Ethers [4] [5]

Objective: To synthesize hemiaminal or imine products via copper-catalyzed C-H amination of ethers.

Materials:

- **Reagents:** Chloramine-T trihydrate, Copper(I) chloride (CuCl), anhydrous Acetonitrile (CH₃CN), substrate ether (e.g., Tetrahydrofuran).

- **Equipment:** Round-bottom flask (25 mL), magnetic stirrer, reflux condenser, nitrogen inlet, septum, heating mantle, TLC plates, equipment for flash chromatography.

Procedure:

- **Reaction Setup:** Charge a dry 25 mL round-bottom flask with a magnetic stir bar. Add chloramine-T trihydrate (2.0 mmol, ~562 mg) and CuCl (0.2 mmol, ~20 mg) to the flask.
- **Atmosphere Control:** Seal the flask with a septum and purge the system with nitrogen or argon for 10 minutes to create an inert atmosphere.
- **Addition of Solvent and Substrate:** Under a positive flow of inert gas, add anhydrous acetonitrile (5 mL) via syringe. Subsequently, add the substrate ether (e.g., THF, 10 mmol, ~0.72 mL) which may also serve as the solvent in excess.
- **Reaction Execution:** Fit the flask with a reflux condenser and heat the reaction mixture to 80°C with vigorous stirring. Monitor the reaction progress by TLC.
- **Work-up:** After completion (typically 4-8 hours), cool the mixture to room temperature. Dilute with dichloromethane (15 mL) and wash with a saturated sodium chloride solution (brine, 2 x 10 mL).
- **Purification:** Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product using flash chromatography on silica gel to obtain the pure hemiaminal or imine.

Procedure: Iodine-Catalyzed 1,2-Diamination of Unactivated Alkenes [6]

Objective: To achieve stereospecific 1,2-diamination of unactivated alkenes using catalytic iodine.

Materials:

- **Reagents:** Unactivated alkene, Nosylamide (NsNH₂), Iodine (I₂), Sodium hypochlorite pentahydrate (NaOCl·5H₂O), Anhydrous solvents (e.g., MeCN, Diethyl ether).
- **Equipment:** Round-bottom flasks, magnetic stirrer, syringe, cooling bath, equipment for extraction and chromatography.

Procedure:

- **Generation of Chloramine Source:** In a flask, dissolve nosylamide (1.2 mmol) in a suitable anhydrous solvent (e.g., MeCN). Add solid NaOCl·5H₂O (1.2 mmol) and stir the mixture at 0°C for 15-30 minutes to generate chloramine-Ns *in situ*.
- **Diamination Reaction:** In a separate flask, dissolve the alkene substrate (1.0 mmol) and iodine catalyst (10 mol%) in a specified solvent (e.g., diethyl ether for *syn*-diamination). Cool this mixture to

0°C.

- **Combination and Stirring:** Transfer the pre-formed chloramine-Ns solution to the flask containing the alkene and iodine. Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
- **Work-up and Purification:** Quench the reaction with a saturated aqueous solution of sodium thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$) to reduce excess iodine. Extract the aqueous mixture with ethyl acetate (3 x 15 mL). Combine the organic extracts, dry over MgSO_4 , filter, and concentrate. Purify the crude product via flash chromatography to yield the protected 1,2-diamine.

Practical Notes and Troubleshooting

- **Catalyst and Mechanism:** The choice of catalyst dictates the mechanism. Copper(I) salts promote a nitrene pathway ideal for C-H amination, while iodine catalysis is superior for the 1,2-diamination of alkenes via an iodonium intermediate [5] [6] [3].
- **Chloramine-T Handling:** Chloramine-T is corrosive and can release toxic chlorine gas upon contact with acids. Always handle it with appropriate personal protective equipment (PPE) in a well-ventilated fume hood [2].
- **Control of Chlorination:** When using chloramine-T under metal-free conditions, undesired chlorination of nucleophilic sites can occur. This can be suppressed by switching to a copper-nitrene pathway or by adding halogen scavengers like pyrrole, though the latter may have solubility limitations in aqueous media [3].
- **Stereochemistry:** The iodine-catalyzed diamination is stereospecific. The geometry of the starting alkene (*E* or *Z*) directly controls the relative stereochemistry (*anti* or *syn*) of the final diamine product [6].
- **Deprotection:** The nosyl (Ns) protecting group on the resulting diamines can be readily removed using thiophenol under Fukuyama conditions to yield the free amine [6].

References

1. Chloramine-T (N-chloro-p-toluenesulfonamide sodium salt) ... [sciencedirect.com]
2. Chloramine-T [en.wikipedia.org]
3. Copper(I)-nitrene platform for chemoproteomic profiling of ... [pmc.ncbi.nlm.nih.gov]
4. Amination of ethers using chloramine-T hydrate and a ... [pubs.rsc.org]
5. Amination of ethers using chloramine-T hydrate and a ... [pubmed.ncbi.nlm.nih.gov]

6. The I's have it- 1,2-diamination of unactivated olefins using ... [scientificupdate.com]

To cite this document: Smolecule. [Introduction to Chloramine-T and its Role in Amination].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b007035#chloramine-t-hydrate-alkene-amination-procedure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com